

# Technical Guide: Physical Properties of Bicteravir-15N, d2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Bictegravir-15N, d2 |           |
| Cat. No.:            | B15139175           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **Bictegravir-15N**, **d2**, an isotopically labeled version of the potent HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and analysis.

### **Core Physical and Chemical Data**

The physical properties of **Bictegravir-15N**, **d2** are primarily derived from supplier specifications and are expected to be nearly identical to the unlabeled compound, with the exception of properties directly influenced by the isotopic substitution (i.e., molecular weight and accurate mass).



| Property                             | Value                                  | Source |
|--------------------------------------|----------------------------------------|--------|
|                                      | (1S,11R,13R)-N-[dideuterio-            |        |
|                                      | (2,4,6-                                |        |
|                                      | trifluorophenyl)methyl]-5-             |        |
| Chemical Name                        | hydroxy-3,6-dioxo-12-oxa-2,9-          | N/A    |
|                                      | diazatetracyclo[11.2.1.02,11.0         |        |
|                                      | 4,9]hexadeca-4,7-diene-7-              |        |
|                                      | (15N)carboxamide                       |        |
| Molecular Formula                    | C21H16D2F3N2(15N)O5                    | N/A    |
| Molecular Weight                     | 452.39 g/mol                           | N/A    |
| Accurate Mass                        | 452.1294 Da                            | N/A    |
| Appearance                           | Off-white to yellow powder             | [1]    |
| Purity                               | ≥98%                                   | [1][2] |
| Solubility                           | Soluble in DMSO and methanol.[2][3][4] | N/A    |
| Storage Conditions                   | -20°C for long-term storage.           | [2]    |
| Boiling Point (unlabeled)            | 682.5 ± 55.0 °C at 760 mmHg            | [1]    |
| Density (unlabeled)                  | 1.62 ± 0.1 g/cm <sup>3</sup>           | [1]    |
| pKa (Strongest Acidic,<br>unlabeled) | 9.81                                   | [5]    |

### **Mechanism of Action: HIV-1 Integrase Inhibition**

Bictegravir functions by inhibiting the strand transfer activity of the HIV-1 integrase enzyme.[6] [7] This crucial step in the viral replication cycle involves the insertion of the viral DNA into the host cell's genome. By blocking this process, Bictegravir effectively halts viral replication.[8][9] The mechanism is generally understood to involve the chelation of divalent metal ions in the active site of the integrase enzyme.[10]





Click to download full resolution via product page

Mechanism of Bictegravir Action



#### **Experimental Protocols**

While specific, detailed experimental protocols for the physical characterization of **Bictegravir-15N**, **d2** are not publicly available, the following sections describe general methodologies that would be employed for such a compound. These are based on established analytical techniques for active pharmaceutical ingredients (APIs).[11]

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of **Bictegravir-15N**, **d2**.

- Instrumentation: A standard HPLC system equipped with a UV detector would be utilized.[12]
   [13]
- Column: A C18 column is a common choice for separating Bictegravir and its impurities.[12]
- Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., triethylamine buffer) and an organic solvent such as methanol or acetonitrile.[12][14]
- Detection: The UV detection wavelength would be set to an absorbance maximum for Bictegravir, such as 260 nm.[13]
- Procedure: A solution of Bictegravir-15N, d2 of known concentration would be injected into
  the HPLC system. The retention time of the main peak would be compared to a reference
  standard. Purity is calculated based on the area of the main peak relative to the total area of
  all peaks detected in the chromatogram.

# Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a critical technique for confirming the molecular weight and isotopic enrichment of **Bictegravir-15N, d2**.

 Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.



- Ionization: Electrospray ionization (ESI) in positive mode is a suitable method for Bictegravir. [15][16]
- Analysis: The mass spectrum would be analyzed to confirm the presence of the molecular ion corresponding to the calculated accurate mass of Bictegravir-15N, d2 (452.1294 Da). The isotopic distribution pattern would also be examined to confirm the incorporation of one 15N and two deuterium atoms. A study on unlabeled bictegravir used a mass spectrometer in ESI positive multiple reaction monitoring mode with m/z transitions of 450.1/289.1.[15] For bictegravir-15N d2, the transition would be 453.2 → 289.2.[17]

# Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the isotopic labels.

- Instrumentation: A high-field NMR spectrometer.
- ¹H NMR: The proton NMR spectrum would be acquired to confirm the overall structure of the molecule. The integration of the proton signals would be consistent with the expected structure, and the absence of signals at the deuterated positions would confirm the location of the deuterium labels. A ¹H NMR spectrum for unlabeled Bictegravir is publicly available and can be used for comparison.[18]
- ¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton.
- <sup>15</sup>N NMR: A nitrogen-15 NMR experiment could be performed to directly observe the 15N-labeled nitrogen atom.

The following diagram illustrates a general workflow for the physical and chemical characterization of a stable isotope-labeled API like **Bictegravir-15N**, **d2**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bocsci.com [bocsci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 7. youtube.com [youtube.com]



- 8. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. How Integrase Inhibitors Work International Association of Providers of AIDS Care [iapac.org]
- 10. Mechanisms and inhibition of HIV integration PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate -PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bictegravir(1611493-60-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Bicteravir-15N, d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139175#physical-properties-of-bictegravir-15n-d2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com